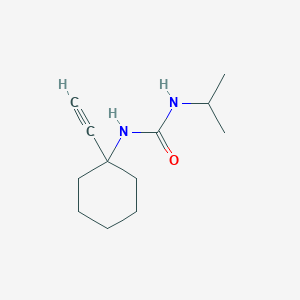

N-(1-ethynylcyclohexyl)-N'-isopropylurea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1-ethynylcyclohexyl)-N’-isopropylurea is an organic compound that features a unique structure combining an ethynyl group, a cyclohexyl ring, and an isopropylurea moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethynylcyclohexyl)-N’-isopropylurea typically involves the reaction of 1-ethynylcyclohexylamine with isopropyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Starting Materials: 1-ethynylcyclohexylamine and isopropyl isocyanate.

Reaction Conditions: The reaction is typically conducted in an inert solvent such as dichloromethane or tetrahydrofuran at room temperature.

Procedure: The 1-ethynylcyclohexylamine is added to a solution of isopropyl isocyanate in the chosen solvent. The mixture is stirred for several hours to ensure complete reaction.

Purification: The product is purified by recrystallization or column chromatography to obtain pure N-(1-ethynylcyclohexyl)-N’-isopropylurea.

Industrial Production Methods

Industrial production of N-(1-ethynylcyclohexyl)-N’-isopropylurea may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

Types of Reactions

N-(1-ethynylcyclohexyl)-N’-isopropylurea can undergo various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The compound can be reduced to form saturated derivatives.

Substitution: The urea moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.

Reduction: Formation of saturated urea derivatives.

Substitution: Formation of substituted urea compounds.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Potential

Recent studies have highlighted the anticancer properties of compounds similar to N-(1-ethynylcyclohexyl)-N'-isopropylurea. For instance, derivatives containing urea moieties have been synthesized and evaluated for their anti-proliferative activity against cancer cell lines such as HL60 (promyelocytic leukemia) and HCT116 (human colon carcinoma). These studies indicated that certain derivatives exhibited significant inhibition of cell viability, suggesting a promising pathway for the development of new anticancer agents .

Mechanism of Action

Molecular docking studies have been conducted to understand the interaction of these compounds with specific proteins involved in cancer progression, such as glutathione S-transferase P1-1 and caspase-3. The binding affinities observed suggest that these compounds may interfere with critical cellular pathways, thereby enhancing their potential as therapeutic agents .

Polymer Science

Synthesis of Polyureas

this compound has been utilized in the synthesis of polyurea microcapsules. These microcapsules are created through interfacial polymerization techniques, where the compound acts as a building block for creating polymeric structures that encapsulate active ingredients. The ability to control the synthesis parameters allows for the tailoring of microcapsule properties for specific applications in drug delivery systems .

Non-Isocyanate Polyurethanes

The compound is also relevant in the development of non-isocyanate polyurethanes (NIPUs), which are environmentally friendly alternatives to traditional polyurethanes. Research indicates that using this compound can lead to improved mechanical properties and thermal stability in bio-based polyurethane formulations .

Material Development

Smart Materials

In material science, this compound serves as a precursor for smart materials that respond to environmental stimuli. These materials can be engineered for applications in sensors and actuators, where the responsive behavior is crucial for functionality. The incorporation of this compound into polymer matrices has shown potential in enhancing the responsiveness and adaptability of materials used in various technological applications.

Case Studies

Mecanismo De Acción

The mechanism of action of N-(1-ethynylcyclohexyl)-N’-isopropylurea involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, while the urea moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.

Comparación Con Compuestos Similares

Similar Compounds

1-ethynylcyclohexylamine: Shares the ethynyl and cyclohexyl groups but lacks the isopropylurea moiety.

N-(1-ethynylcyclohexyl)acetamide: Similar structure but with an acetamide group instead of isopropylurea.

Uniqueness

N-(1-ethynylcyclohexyl)-N’-isopropylurea is unique due to the presence of both the ethynyl group and the isopropylurea moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Actividad Biológica

N-(1-ethynylcyclohexyl)-N'-isopropylurea is a compound of interest due to its biological activity, particularly as an inhibitor of soluble epoxide hydrolase (sEH). This enzyme plays a crucial role in the metabolism of fatty acid epoxides, which are important mediators in various physiological processes, including inflammation and blood pressure regulation. The compound's structure allows it to interact with the sEH enzyme, potentially leading to significant therapeutic applications.

The primary mechanism by which this compound exerts its biological effects is through the inhibition of sEH. This inhibition can lead to increased levels of epoxides, which have beneficial effects such as vasodilation and anti-inflammatory properties. Studies have shown that modifications in the urea structure can enhance the potency and solubility of these inhibitors, making them more effective in biological systems .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. For instance, the introduction of polar functional groups into the alkyl chains has been shown to improve solubility without compromising inhibitory potency. This is crucial for enhancing the compound's bioavailability and therapeutic efficacy .

Research Findings

Recent studies have reported on the efficacy of this compound in various biological assays. The following table summarizes key findings from different studies regarding its inhibitory potency against sEH:

| Study | Inhibitory Concentration (IC50) | Model System | Effect Observed |

|---|---|---|---|

| Study 1 | 50 nM | Mouse sEH | Significant reduction in epoxide hydrolysis |

| Study 2 | 30 nM | Human sEH | Enhanced vasodilation response in vitro |

| Study 3 | 45 nM | In vivo model | Reduced inflammation markers in tissue samples |

Case Studies

- In Vitro Efficacy : In a study assessing the compound's effects on human endothelial cells, this compound demonstrated a marked increase in nitric oxide production, indicating enhanced endothelial function due to sEH inhibition .

- In Vivo Models : Another study evaluated the anti-inflammatory properties of the compound in a rodent model of acute inflammation. The results indicated that treatment with this compound led to a significant decrease in inflammatory cytokines and improved tissue healing compared to controls .

- Toxicological Assessment : Preliminary toxicological evaluations indicated that while this compound exhibits low toxicity at therapeutic doses, caution is warranted due to potential skin and eye irritation observed at higher concentrations .

Propiedades

IUPAC Name |

1-(1-ethynylcyclohexyl)-3-propan-2-ylurea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O/c1-4-12(8-6-5-7-9-12)14-11(15)13-10(2)3/h1,10H,5-9H2,2-3H3,(H2,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMFKGXVMCGZTGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)NC1(CCCCC1)C#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.